methyl 3-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 3-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazine ring, a methoxybenzenesulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazine ring.
Introduction of the Methoxybenzenesulfonyl Group: This is achieved through sulfonylation reactions using methoxybenzenesulfonyl chloride.
Amidation and Esterification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazine ring and the methoxybenzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
METHYL 3-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzenesulfonyl)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-Methoxybenzenesulfonyl chloride
- 4-Methylbenzylsulfonyl chloride
Uniqueness
METHYL 3-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its benzoxazine ring and methoxybenzenesulfonyl group are particularly noteworthy, as they contribute to its diverse range of chemical reactions and biological activities.
Properties
Molecular Formula |
C24H22N2O7S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
methyl 3-[[4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H22N2O7S/c1-31-18-10-12-19(13-11-18)34(29,30)26-15-22(33-21-9-4-3-8-20(21)26)23(27)25-17-7-5-6-16(14-17)24(28)32-2/h3-14,22H,15H2,1-2H3,(H,25,27) |
InChI Key |
YSZMGXRBDYNPPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)C(=O)OC |
Origin of Product |
United States |
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